molecular formula C12H17NO B2388199 4-Benzyl-1,4-oxazepane CAS No. 19344-52-6

4-Benzyl-1,4-oxazepane

Cat. No. B2388199
CAS RN: 19344-52-6
M. Wt: 191.274
InChI Key: UUHYDGKQWSEQEZ-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-oxazepane is a compound that belongs to the class of aliphatic heterocycles . It has a seven-membered oxazepane ring with a benzyl group attached . The oxygen and nitrogen atoms in the oxazepane ring can act as nucleophiles and participate in nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of 4-Benzyl-1,4-oxazepane involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can prepare a series of benzo[b][1,4]oxazepine derivatives . Another synthetic route involves the use of N-propargylamines, which are versatile building blocks in organic synthesis .


Molecular Structure Analysis

The molecular weight of 4-Benzyl-1,4-oxazepane is 191.27 . Its IUPAC name is 4-benzyl-1,4-oxazepane . The InChI code for this compound is 1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 .


Chemical Reactions Analysis

4-Benzyl-1,4-oxazepane can undergo various chemical reactions . For instance, it can react with alkyl halides to form substituted oxazepanes . The seven-membered oxazepane ring can undergo ring-opening reactions under certain conditions . The benzyl group in 4-benzyl-1,4-oxazepane can be reduced to form a substituted tetrahydrooxazepane . It can also react with acylating agents or alkylating agents to introduce acyl or alkyl groups onto the nitrogen or oxygen atoms of the oxazepane ring .


Physical And Chemical Properties Analysis

The physical form of 4-Benzyl-1,4-oxazepane is liquid . Its storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Biological Activity : 4-Benzyl-1,4-oxazepane derivatives are recognized for their role in the synthesis of selective dopamine D(4) receptor ligands, indicating their potential in developing antipsychotic medications without extrapyramidal side effects. These derivatives are part of a broader group including morpholine and 1,4-oxazepane systems, known for their affinity and selectivity towards dopamine D(4) receptors. The relationship between their chemical structure and biological activity is elucidated through 3D-QSAR analyses, highlighting the importance of the benzene ring systems and the size of the morpholine or 1,4-oxazepane ring for receptor affinity (Audouze et al., 2004).

  • Chemical Structure and Conformational Analysis : The crystal structures of certain benzyl-1,4-oxazepane derivatives have been analyzed, revealing a twist-chair conformation of the seven-membered oxazepane rings. The dihedral angle between the phenyl ring and the benzimidazole ring system varies across compounds, influencing the molecule's overall conformation and potentially its reactivity and interaction with biological targets (Govindaraj et al., 2014).

  • Ring Expansion and Polymerization : 4-Benzyl-1,4-oxazepane is involved in ring expansion reactions, such as the transformation of 4-benzyl-3-chloromethylmorpholine to 4-benzyl-6-phenoxy-1,4-oxazepanes, indicating its utility in synthetic chemistry. This process involves neighboring group participation, leading to an ambident aziridinium cation intermediate (Brown et al., 1987). Additionally, 4-Benzyl-1,4-oxazepane derivatives have been used in the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers to synthesize poly(ester amide)s. These derivatives showcase controlled/living characteristics in ROP and vary in thermodynamics and reactivity based on the N-acylated substituent, offering a range of potential applications in biodegradable materials (Wang & Hadjichristidis, 2020).

Synthetic Applications

  • Heterocyclic Synthesis : The compound plays a role in the synthesis of various heterocycles crucial in psychoactive pharmaceuticals. Arylmethylene benzodiazepinones, involving 1,4-oxazepane moieties, have been used for synthesizing pesticidal and other biologically active molecules, highlighting the compound's significance in medicinal chemistry (Kim et al., 2002).

Mechanism of Action

Safety and Hazards

4-Benzyl-1,4-oxazepane is classified as a dangerous substance . It has GHS05 and GHS07 pictograms . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .

Future Directions

The future directions of 4-Benzyl-1,4-oxazepane research could involve the development of novel synthetic methods for accessing benzo[b][1,4]oxazepines . These compounds are one of the rare classes of benzoxazepine derivatives and have potential applications in various fields .

properties

IUPAC Name

4-benzyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYDGKQWSEQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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